molecular formula C15H12N2OS B3355111 3,5-Diphenyl-2-thioxoimidazolidin-4-one CAS No. 61815-22-3

3,5-Diphenyl-2-thioxoimidazolidin-4-one

Numéro de catalogue: B3355111
Numéro CAS: 61815-22-3
Poids moléculaire: 268.3 g/mol
Clé InChI: NOOPLYYILFCGRQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,5-Diphenyl-2-thioxoimidazolidin-4-one is a useful research compound. Its molecular formula is C15H12N2OS and its molecular weight is 268.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3,5-Diphenyl-2-thioxoimidazolidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antibacterial, and cyclooxygenase inhibitory activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C15H12N2OSC_{15}H_{12}N_2OS and is characterized by a thioxoimidazolidin ring structure. The compound exhibits a melting point of 236-237 °C and has been synthesized with a yield of 96% under optimized conditions .

1. Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit notable anti-inflammatory properties. A study evaluated various analogues against LPS-activated RAW264.7 macrophage cells, measuring nitric oxide (NO) production as an indicator of inflammation. The results demonstrated significant reductions in NO levels, suggesting potent anti-inflammatory effects comparable to established NSAIDs like celecoxib .

Table 1: Anti-inflammatory Activity of this compound Derivatives

CompoundIC50 (μg/mL)Reference
Compound 3500
Compound 4355
Celecoxib251.2

2. Antibacterial Activity

The antibacterial efficacy of this compound has also been explored. Studies have shown that its derivatives can inhibit bacterial growth effectively, indicating potential as new antibacterial agents. The structure-activity relationship (SAR) suggests that modifications to the thioxoimidazolidin core can enhance antibacterial potency .

Table 2: Antibacterial Activity of Selected Derivatives

CompoundMinimum Inhibitory Concentration (MIC)Bacteria TestedReference
C532 μg/mLE. coli
C616 μg/mLS. aureus

3. Cyclooxygenase Inhibition

The compound has been identified as a potential inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Quantitative structure-activity relationship (QSAR) studies have highlighted the importance of substituents on the phenyl rings in enhancing COX inhibitory activity .

Table 3: COX Inhibition Potency of Derivatives

Compound% Inhibition COX-1% Inhibition COX-2
Phenyl6763
4-CH3-phenyl7589
4-Cl-phenyl5770
4-CF3-phenyl6798
Control (Arachidonic Acid)--

Case Studies

  • Study on Anti-inflammatory Effects : A recent study involved treating RAW264.7 cells with LPS to induce inflammation and then administering various concentrations of the thioxoimidazolidin derivatives. Results indicated a dose-dependent decrease in NO production, affirming the anti-inflammatory potential of these compounds .
  • Cyclooxygenase Inhibition Analysis : Another investigation focused on the COX inhibition capabilities of different derivatives, revealing that certain substitutions significantly enhanced their inhibitory effects against COX-2 while maintaining lower activity against COX-1, which is desirable for reducing side effects associated with traditional NSAIDs .

Applications De Recherche Scientifique

Cyclooxygenase Inhibition

Overview
Cyclooxygenases (COX) are key enzymes involved in the biosynthesis of prostaglandins, which play critical roles in inflammation and pain. The inhibition of COX-2 specifically has been targeted for developing anti-inflammatory medications with fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Research Findings
A study by Gabr et al. utilized quantitative structure-activity relationship (QSAR) analysis to evaluate derivatives of 3,5-diphenyl-2-thioxoimidazolidin-4-one as potential COX inhibitors. The results indicated that several derivatives exhibited significant COX-2 inhibition activity, suggesting their potential as new anti-inflammatory agents with reduced gastrointestinal side effects compared to existing NSAIDs .

Data Table: COX Inhibition Activity of Derivatives

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
13075
24580
35085
42065

Anti-Inflammatory Properties

Mechanism of Action
The anti-inflammatory properties of this compound derivatives have been linked to their ability to inhibit nitric oxide (NO) production in activated macrophages. NO is a significant mediator in inflammatory processes.

Case Studies
In vitro studies demonstrated that certain derivatives significantly reduced NO production in LPS-activated RAW264.7 cells, indicating their potential as anti-inflammatory agents. Notably, some compounds showed efficacy comparable to celecoxib, a widely used anti-inflammatory drug .

Data Table: Anti-inflammatory Activity

CompoundIC50 (µg/mL)Comparison to Celecoxib (IC50 = 251.2 µg/mL)
A197.68Comparable
B212.3Comparable
C>300Less effective

Antidiabetic Applications

Overview
Recent studies have explored the antidiabetic potential of thioxoimidazolidinone derivatives, specifically their inhibitory effects on carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase.

Research Findings
A study reported that synthesized analogues of this compound exhibited considerable inhibitory activity against both α-amylase and α-glucosidase enzymes, suggesting their potential utility in managing diabetes mellitus .

Data Table: Antidiabetic Activity

Compoundα-Amylase Inhibition (%)α-Glucosidase Inhibition (%)
D7065
E7570
F6055

Propriétés

IUPAC Name

3,5-diphenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c18-14-13(11-7-3-1-4-8-11)16-15(19)17(14)12-9-5-2-6-10-12/h1-10,13H,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOPLYYILFCGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)N(C(=S)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386787
Record name 3,5-diphenyl-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61815-22-3
Record name 3,5-diphenyl-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Diphenyl-2-thioxoimidazolidin-4-one
Reactant of Route 2
3,5-Diphenyl-2-thioxoimidazolidin-4-one
Reactant of Route 3
3,5-Diphenyl-2-thioxoimidazolidin-4-one
Reactant of Route 4
3,5-Diphenyl-2-thioxoimidazolidin-4-one
Reactant of Route 5
Reactant of Route 5
3,5-Diphenyl-2-thioxoimidazolidin-4-one
Reactant of Route 6
3,5-Diphenyl-2-thioxoimidazolidin-4-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.